![molecular formula C13H8Cl2O2 B6365525 2-Chloro-5-(3-chlorophenyl)benzoic acid, 95% CAS No. 1261920-92-6](/img/structure/B6365525.png)
2-Chloro-5-(3-chlorophenyl)benzoic acid, 95%
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Overview
Description
2-Chloro-5-(3-chlorophenyl)benzoic acid (2C5CPA) is a synthetic organic compound belonging to the class of benzoic acids. It is a white solid with a melting point of 145-149°C and a molecular weight of 243.5 g/mol. 2C5CPA is used in a variety of scientific research applications, including as a synthetic intermediate, a reagent in organic synthesis, and as a chromogenic substrate for the determination of enzyme activity. The compound has a wide range of biochemical and physiological effects, and has been studied for its potential applications in lab experiments.
Scientific Research Applications
2-Chloro-5-(3-chlorophenyl)benzoic acid, 95% has a variety of scientific research applications, including as a synthetic intermediate for the synthesis of other organic compounds, as a reagent in organic synthesis, and as a chromogenic substrate for the determination of enzyme activity. The compound has been studied for its potential applications in the fields of drug discovery, medical diagnostics, and biochemistry.
Mechanism of Action
2-Chloro-5-(3-chlorophenyl)benzoic acid, 95% is believed to act as a competitive inhibitor of the enzyme tyrosinase, which is involved in the conversion of tyrosine to melanin. The compound binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
2-Chloro-5-(3-chlorophenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the enzyme tyrosinase, thus preventing the conversion of tyrosine to melanin. The compound has also been studied for its potential anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-5-(3-chlorophenyl)benzoic acid, 95% for lab experiments is its ability to act as a competitive inhibitor of the enzyme tyrosinase. This makes it a useful tool for studying the enzyme's activity and its role in various biochemical processes. However, the compound is not suitable for use in vivo studies due to its potential toxic effects.
Future Directions
Future research on 2-Chloro-5-(3-chlorophenyl)benzoic acid, 95% could focus on further exploring its potential applications in drug discovery and medical diagnostics. Additionally, further studies could be conducted to determine the compound's potential anti-inflammatory and anti-oxidant effects, as well as its potential toxicity in vivo. Other potential future directions include exploring the use of the compound as a reagent in organic synthesis, and its potential applications in biochemistry.
Synthesis Methods
2-Chloro-5-(3-chlorophenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the reaction of 3-chlorobenzoic acid and 2-chloro-5-chlorobenzene in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at temperatures ranging from 80-90°C. The product is isolated by crystallization from aqueous ethanol.
properties
IUPAC Name |
2-chloro-5-(3-chlorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEQZBKPSZOBGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681431 |
Source
|
Record name | 3',4-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chlorophenyl)benzoic acid | |
CAS RN |
1261920-92-6 |
Source
|
Record name | 3',4-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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